[3-(1H-imidazol-1-yl)propyl](methyl)amine
Description
Contextualization within Heterocyclic Amine Chemistry
Heterocyclic amines are a broad class of organic compounds that feature a ring structure containing at least one nitrogen atom alongside carbon atoms. fiveable.me These compounds are ubiquitous in nature and play crucial roles in biological systems. libretexts.org The field of heterocyclic amine chemistry is vast, encompassing the study of their synthesis, reactivity, and applications. fiveable.me Compounds like pyridine (B92270) and pyrrole (B145914) are classic examples that showcase the diverse chemical behaviors within this family. openstax.org
Significance of the Imidazole (B134444) and Amine Moieties in Chemical Science
The unique character of 3-(1H-imidazol-1-yl)propylamine arises from the synergistic combination of its imidazole and amine functional groups.
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. ijsrtjournal.com This structural motif is found in many biologically important molecules, including the amino acid histidine and the neurotransmitter histamine (B1213489). nih.govvedantu.com Its aromaticity lends it stability, and the presence of two nitrogen atoms allows for a variety of interactions, including hydrogen bonding and coordination with metal ions. ijsrtjournal.comnih.gov This makes imidazole and its derivatives valuable in medicinal chemistry, with applications as anticancer, antifungal, and antibacterial agents. nih.govrjptonline.org The imidazole ring can act as a versatile building block in the synthesis of more complex molecules. nih.gov
The amine functional group , characterized by a nitrogen atom bonded to one or more alkyl or aryl groups, is fundamental to organic chemistry. teachy.aisolubilityofthings.com Amines are typically basic due to the lone pair of electrons on the nitrogen atom, allowing them to act as proton acceptors. solubilityofthings.comchemistrytalk.org This basicity is a key feature in many chemical reactions. solubilityofthings.com Primary and secondary amines can participate in hydrogen bonding, which influences their physical properties like solubility. teachy.ai The amine group is a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. teachy.aichemistrytalk.org
Overview of Research Trajectories for 3-(1H-Imidazol-1-yl)propylamine
Research involving 3-(1H-imidazol-1-yl)propylamine and its close analogs is multifaceted, exploring its potential in several key areas:
Synthesis and Functionalization: A primary research direction focuses on the efficient synthesis of this molecule and its derivatives. A common synthetic route involves the nucleophilic substitution reaction between 1H-imidazole and a suitable propyl halide. Researchers are also exploring methods to further functionalize the molecule to create novel structures with tailored properties. researchgate.net
Coordination Chemistry: The imidazole nitrogen and the side-chain amine can act as ligands, binding to metal ions to form coordination complexes. This has led to investigations into the catalytic and biological activities of these metal complexes. For instance, iridium(III) complexes incorporating imidazole-containing ligands have been studied for their potential as anticancer agents. mdpi.com
Materials Science: The ability of the imidazole and amine groups to interact with surfaces and other molecules makes this compound a candidate for applications in materials science. For example, related imidazole-containing silanes have been used to functionalize silica (B1680970) surfaces, creating materials with potential applications in catalysis and as stationary phases in chromatography. researchgate.net
Biological and Medicinal Chemistry: Given the established biological activity of many imidazole derivatives, there is significant interest in the potential pharmaceutical applications of 3-(1H-imidazol-1-yl)propylamine and related structures. nih.gov Studies have explored the antimicrobial and anticancer properties of similar compounds. The molecule can serve as a scaffold for developing new therapeutic agents.
Interactive Data Table: Properties of 3-(1H-imidazol-1-yl)propylamine
| Property | Value | Source |
| Molecular Formula | C7H13N3 | uni.lu |
| Molecular Weight | 139.20 g/mol | |
| IUPAC Name | 3-(1H-imidazol-1-yl)propylamine | |
| CAS Number | 112086-54-1 | |
| Predicted XlogP | -0.1 | uni.lu |
| Monoisotopic Mass | 139.11095 Da | uni.lu |
Structure
3D Structure
Properties
IUPAC Name |
3-imidazol-1-yl-N-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-8-3-2-5-10-6-4-9-7-10/h4,6-8H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMDRIAJBDFGCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1C=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112086-54-1 | |
| Record name | [3-(1H-imidazol-1-yl)propyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic and Analytical Characterization Techniques for 3 1h Imidazol 1 Yl Propylamine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule such as 3-(1H-imidazol-1-yl)propylamine, a combination of one-dimensional and two-dimensional NMR techniques is essential for a complete structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 3-(1H-imidazol-1-yl)propylamine is expected to exhibit distinct signals corresponding to the protons of the imidazole (B134444) ring, the propyl chain, and the methyl group. The protons on the imidazole ring would appear in the aromatic region, typically between δ 6.8 and 7.6 ppm. The C2-H proton, being situated between two nitrogen atoms, would likely be the most downfield of the ring protons. The C4-H and C5-H protons would show characteristic coupling patterns.
The protons of the propyl chain would present as multiplets in the aliphatic region. The methylene (B1212753) group attached to the imidazole nitrogen (N-CH₂) would be expected around δ 3.9-4.2 ppm, influenced by the electron-withdrawing nature of the imidazole ring. The central methylene group (-CH₂-) would likely resonate around δ 1.8-2.2 ppm, and the methylene group attached to the secondary amine (-CH₂-N) would appear further downfield, around δ 2.5-2.8 ppm. The methyl group protons (-NCH₃) would give rise to a singlet, expected to be in the range of δ 2.2-2.5 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for 3-(1H-imidazol-1-yl)propylamine
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Imidazole C2-H | 7.4 - 7.6 | Singlet |
| Imidazole C4-H/C5-H | 6.8 - 7.2 | Doublet/Triplet |
| N-CH₂ (imidazole) | 3.9 - 4.2 | Triplet |
| -CH₂- (propyl chain) | 1.8 - 2.2 | Multiplet |
| -CH₂-N (amine) | 2.5 - 2.8 | Triplet |
| N-CH₃ | 2.2 - 2.5 | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 3-(1H-imidazol-1-yl)propylamine, distinct signals for each carbon atom are anticipated. The imidazole carbons would resonate in the aromatic region, with the C2 carbon appearing around δ 138 ppm, and the C4 and C5 carbons resonating at approximately δ 128 and δ 120 ppm, respectively. mdpi.com
The carbons of the propyl chain would be observed in the aliphatic region. The N-CH₂ carbon attached to the imidazole ring is predicted to be around 44-50 ppm. mdpi.com The central -CH₂- carbon would likely appear in the range of 28-32 ppm, and the -CH₂-N carbon adjacent to the secondary amine is expected around 50-55 ppm. The N-CH₃ carbon would give a signal in the range of 30-35 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(1H-imidazol-1-yl)propylamine
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Imidazole C2 | 137 - 139 |
| Imidazole C4 | 127 - 129 |
| Imidazole C5 | 119 - 121 |
| N-CH₂ (imidazole) | 44 - 50 |
| -CH₂- (propyl chain) | 28 - 32 |
| -CH₂-N (amine) | 50 - 55 |
| N-CH₃ | 30 - 35 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To confirm the assignments made from 1D NMR spectra and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For instance, correlations would be expected between the adjacent methylene groups of the propyl chain, confirming their sequence.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of each CH, CH₂, and CH₃ group to their corresponding carbon signals, as outlined in Tables 1 and 2.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The FTIR spectrum of 3-(1H-imidazol-1-yl)propylamine would be expected to show characteristic absorption bands. The C-H stretching vibrations of the imidazole ring would appear around 3100-3150 cm⁻¹. The aliphatic C-H stretching of the propyl and methyl groups would be observed in the 2850-2960 cm⁻¹ region. A key feature would be the N-H stretching vibration of the secondary amine, which typically appears as a weak to medium band in the 3300-3500 cm⁻¹ region. The C=N and C=C stretching vibrations of the imidazole ring are expected in the 1450-1600 cm⁻¹ range. The C-N stretching vibrations would be found in the fingerprint region, typically between 1000 and 1350 cm⁻¹.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FTIR data. The symmetric stretching of the imidazole ring would likely give a strong Raman signal.
Table 3: Predicted Vibrational Frequencies for 3-(1H-imidazol-1-yl)propylamine
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
| N-H Stretch (Secondary Amine) | 3300 - 3500 | FTIR |
| C-H Stretch (Imidazole) | 3100 - 3150 | FTIR/Raman |
| C-H Stretch (Aliphatic) | 2850 - 2960 | FTIR/Raman |
| C=N/C=C Stretch (Imidazole) | 1450 - 1600 | FTIR/Raman |
| C-N Stretch | 1000 - 1350 | FTIR |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like 3-(1H-imidazol-1-yl)propylamine. In positive ion mode, the molecule is expected to be readily protonated, primarily at the basic nitrogen atoms of the imidazole ring or the secondary amine.
The ESI-MS spectrum would show a prominent peak for the protonated molecule, [M+H]⁺. Given the molecular formula C₇H₁₃N₃, the exact mass of the neutral molecule is 139.1109. Therefore, the [M+H]⁺ ion would have a predicted m/z of 140.1182. uni.lu Other adducts, such as with sodium ([M+Na]⁺) at m/z 162.1002 or potassium ([M+K]⁺) at m/z 178.0741, might also be observed. uni.lu
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would induce fragmentation, providing valuable structural information. Common fragmentation pathways for N-alkylimidazoles involve cleavage of the alkyl chain. For 3-(1H-imidazol-1-yl)propylamine, characteristic fragment ions would be expected from the loss of the methylamine (B109427) group or cleavage within the propyl chain.
Table 4: Predicted ESI-MS Data for 3-(1H-imidazol-1-yl)propylamine
| Ion | Predicted m/z |
| [M+H]⁺ | 140.1182 |
| [M+Na]⁺ | 162.1002 |
| [M+K]⁺ | 178.0741 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In the analysis of imidazole derivatives such as 3-(1H-imidazol-1-yl)propylamine, GC-MS provides crucial information regarding the compound's purity, molecular weight, and structural features through its characteristic fragmentation patterns.
The gas chromatograph separates volatile compounds from a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time, the time it takes for a compound to travel through the column to the detector, is a characteristic property of a substance under a specific set of chromatographic conditions. For 3-(1H-imidazol-1-yl)propylamine, the retention time would be determined by its volatility and interactions with the chosen GC column.
Following separation by GC, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint.
For 3-(1H-imidazol-1-yl)propylamine (C₇H₁₃N₃), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (139.20 g/mol ). The fragmentation pattern would likely involve cleavage of the propyl chain and fragmentation of the imidazole ring. Common fragments would include the imidazolylmethyl cation and various amine-containing fragments. While experimental mass spectral data for this specific compound is not widely available in published literature, predicted mass-to-charge ratios for various adducts have been calculated and are presented in Table 1. uni.lu
Table 1: Predicted Collision Cross Section Data for 3-(1H-Imidazol-1-yl)propylamine This table presents predicted data and should be used as a guide. Experimental verification is required.
| Adduct | m/z |
| [M+H]⁺ | 140.11823 |
| [M+Na]⁺ | 162.10017 |
| [M-H]⁻ | 138.10367 |
| [M]⁺ | 139.11040 |
Data sourced from PubChem CID 15034982. uni.lu
As an illustrative example, the mass spectrum of the related compound, 1-(3-aminopropyl)imidazole (B109541), shows characteristic fragmentation patterns for this class of molecules. nist.gov The analysis of these patterns allows for the confirmation of the compound's structure.
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is then used to determine the empirical formula of the substance, which is the simplest whole-number ratio of atoms in the compound. For a newly synthesized compound like 3-(1H-imidazol-1-yl)propylamine, elemental analysis is a critical step in confirming its elemental composition and, in conjunction with molecular weight determination from mass spectrometry, its molecular formula.
The theoretical elemental composition of 3-(1H-imidazol-1-yl)propylamine, with the molecular formula C₇H₁₃N₃, has been calculated and is presented in Table 2. Experimental values obtained from an elemental analyzer for a purified sample of the compound would be expected to be in close agreement with these theoretical values, typically within a standard deviation of ±0.4%. No experimental elemental analysis data for this specific compound has been found in the reviewed literature.
Table 2: Theoretical Elemental Composition of 3-(1H-Imidazol-1-yl)propylamine (C₇H₁₃N₃)
| Element | Symbol | Atomic Weight | Number of Atoms | Mass Percent (%) |
| Carbon | C | 12.011 | 7 | 60.39 |
| Hydrogen | H | 1.008 | 13 | 9.41 |
| Nitrogen | N | 14.007 | 3 | 30.19 |
X-ray Diffraction Studies for Solid-State Structure Elucidation
For a compound like 3-(1H-imidazol-1-yl)propylamine, which is expected to be a solid at room temperature, single-crystal X-ray diffraction would be the definitive method for elucidating its solid-state structure. Such an analysis would provide unambiguous confirmation of its molecular structure, including the planarity of the imidazole ring and the conformation of the propyl-methyl-amine side chain.
Despite a thorough review of the scientific literature, no published X-ray diffraction studies for 3-(1H-imidazol-1-yl)propylamine were found. Consequently, its crystal structure, including details of its unit cell, space group, and atomic coordinates, has not been reported. The synthesis and characterization of various other imidazole derivatives have been described, with X-ray crystallography confirming their structures. niscpr.res.in However, without experimental data for the title compound, its solid-state conformation and packing remain unknown.
Chemical Transformations and Derivatization of 3 1h Imidazol 1 Yl Propylamine
Amine Reactivity: Nucleophilic Substitutions and Acylations
The secondary amine group in 3-(1H-imidazol-1-yl)propylamine is a key site of reactivity. As a nucleophile, it readily participates in reactions with electrophilic partners.
Nucleophilic Substitution: The lone pair of electrons on the nitrogen atom allows it to act as a potent nucleophile, displacing leaving groups from alkyl halides in SN2 reactions. gacariyalur.ac.inorganic-chemistry.org This reaction is fundamental for extending the carbon chain or introducing new functional groups. For instance, reaction with an alkyl halide (R-X) would yield a tertiary amine. It's important to note that the primary amine analogue, 3-(1H-imidazol-1-yl)propylamine, can undergo multiple alkylations, leading to secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orgchemguide.co.uk The use of 3-(1H-imidazol-1-yl)propylamine (a secondary amine) simplifies this, primarily leading to the formation of a tertiary amine upon reaction with an alkylating agent.
Acylation: The reaction of the amine with acylating agents, such as acyl chlorides or acid anhydrides, is a straightforward method to form amides. youtube.comyoutube.com This acylation converts the basic amine into a neutral amide functional group. These reactions are often performed in the presence of a base to neutralize the acidic byproduct (e.g., HCl). youtube.com The resulting N-acyl derivatives are important intermediates in organic synthesis. N,N'-Carbonyldiimidazole (CDI) is another effective reagent for creating acyl imidazole (B134444) intermediates that are highly reactive towards amines, facilitating amide bond formation under mild conditions. kyoto-u.ac.jp
| Reaction Type | Reactant | Product Type | Significance |
| Nucleophilic Substitution | Alkyl Halide (R-X) | Tertiary Amine | Chain extension, functional group introduction. |
| Acylation | Acyl Chloride (RCOCl) | N,N-disubstituted Amide | Forms a stable amide linkage, neutralizes the basic amine. |
| Acylation | Acid Anhydride ((RCO)₂O) | N,N-disubstituted Amide | Another common method for amide formation. |
| Michael Addition | α,β-Unsaturated Carbonyl | β-Amino Carbonyl | Forms a new carbon-carbon bond. |
Imidazole Ring Reactivity: Electrophilic Aromatic Substitutions and N-Alkylation
The imidazole ring within the molecule possesses its own distinct reactivity, primarily centered around the nitrogen atoms and the aromatic system.
Electrophilic Aromatic Substitution: The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. However, the positions on the ring (C2, C4, and C5) have different reactivities. Reactions such as nitration or halogenation can occur, though they often require carefully controlled conditions to avoid side reactions or reaction at the more nucleophilic N3 nitrogen. For example, nitration can lead to the introduction of a nitro group onto the imidazole ring, a functional group that can be further transformed.
N-Alkylation: The N3 "pyrrole-type" nitrogen of the imidazole ring has a lone pair of electrons and can act as a nucleophile. This allows for N-alkylation reactions, particularly when the amine group is protected or has already reacted. This reaction with an alkyl halide results in the formation of a quaternary imidazolium (B1220033) salt. These salts are a class of ionic liquids and have applications as catalysts and in the synthesis of N-heterocyclic carbenes (NHCs).
Formation of Salts and Ionic Derivatives for Specific Applications
Both the aliphatic amine and the imidazole ring can be protonated to form salts. This is a fundamental chemical property that is often exploited to improve the solubility of the compound in polar solvents, particularly water.
Treatment with a strong acid (e.g., HCl, H₂SO₄) will readily protonate the more basic secondary amine group. Further protonation of the imidazole ring can occur under more acidic conditions. The formation of imidazolium salts via N-alkylation of the imidazole ring, as mentioned previously, is a key strategy for creating ionic liquids. These materials are salts that are liquid at low temperatures and are valued for their low volatility, thermal stability, and tunable properties.
Synthesis of Schiff Base Ligands from 3-(1H-Imidazol-1-yl)propylamine
Schiff base ligands are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. Therefore, 3-(1H-imidazol-1-yl)propylamine, being a primary amine, is an excellent precursor for this type of ligand. The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to form an imine (C=N) bond.
For example, reacting 3-(1H-imidazol-1-yl)propylamine with salicylaldehyde (B1680747) would produce a tridentate Schiff base ligand, capable of coordinating with metal ions through the imine nitrogen, the phenolic oxygen, and one of the imidazole nitrogens. These types of ligands are of great interest in coordination chemistry and catalysis.
It is important to note that the subject compound, 3-(1H-imidazol-1-yl)propylamine, is a secondary amine and thus does not form a stable Schiff base in the same manner. Reaction with an aldehyde or ketone would instead typically lead to the formation of an enamine or an iminium ion.
| Reactant 1 | Reactant 2 | Product Type | Key Feature |
| 3-(1H-Imidazol-1-yl)propylamine | Aldehyde (R-CHO) | Schiff Base (Imine) | C=N double bond |
| 3-(1H-Imidazol-1-yl)propylamine | Ketone (R₂C=O) | Schiff Base (Imine) | C=N double bond |
| 3-(1H-imidazol-1-yl)propylamine | Aldehyde/Ketone | Enamine/Iminium Ion | Does not form a stable Schiff base. |
Precursor Role in N-Heterocyclic Carbene (NHC) Ligand Synthesis
N-Heterocyclic carbenes (NHCs) have become a major class of ligands in organometallic chemistry, prized for their strong sigma-donating properties and their ability to form stable complexes with a wide range of metals. The synthesis of many NHC ligands begins with an imidazolium salt.
The 3-(1H-imidazol-1-yl)propylamine scaffold is a suitable precursor for NHC synthesis. The process generally involves two key steps:
N-Alkylation: The N3 nitrogen of the imidazole ring is alkylated with a suitable alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form a disubstituted imidazolium salt.
Deprotonation: The resulting imidazolium salt is then treated with a strong base to deprotonate the C2 carbon of the imidazole ring, yielding the free NHC.
The propyl-methyl-amine side chain can be further functionalized before or after NHC formation, allowing for the creation of tailored ligands with specific steric and electronic properties.
Macrocyclization and Oligomerization Strategies Involving 3-(1H-Imidazol-1-yl)propylamine Scaffolds
The bifunctional nature of 3-(1H-imidazol-1-yl)propylamine and its derivatives makes them valuable monomers for the construction of larger molecular architectures like macrocycles and oligomers.
Macrocyclization: By reacting the amine with a dicarboxylic acid chloride or another difunctional electrophile under high dilution conditions, it is possible to favor intramolecular cyclization, leading to the formation of macrocyclic polyamines containing imidazole units. These macrocycles can act as host molecules for ions or small neutral guests.
Oligomerization/Polymerization: In a related fashion, reacting the amine with a difunctional reagent at higher concentrations can lead to intermolecular reactions, resulting in the formation of oligomers or polymers. For example, the reaction of 3-(1H-imidazol-1-yl)propylamine with a diacyl chloride could produce a polyamide chain with regularly spaced imidazole pendants. These imidazole-functionalized polymers have potential applications in areas such as gene delivery, catalysis, and as proton-conducting membranes. The Mannich reaction, which involves the aminoalkylation of an acidic proton located on an amine, using formaldehyde (B43269) and a carbonyl compound, is another strategy that can be employed. For instance, reacting 3-(1H-imidazol-1-yl)propan-1-amine with paraformaldehyde and N-substituted piperidones can lead to the formation of complex bicyclic structures known as bispidinones. mdpi.com
Coordination Chemistry of 3 1h Imidazol 1 Yl Propylamine and Its Metal Complexes
Ligand Design Principles and Denticity of 3-(1H-Imidazol-1-yl)propylamine
The ligand 3-(1H-imidazol-1-yl)propylamine is strategically designed to act as a versatile chelating agent. Its structure incorporates two key donor sites: the imine-type nitrogen atom (N3) of the imidazole (B134444) ring and the nitrogen atom of the secondary methylamine (B109427) group. The imidazole ring itself is a significant moiety in bioinorganic chemistry and materials science, known for its ability to coordinate with a wide range of metal ions. wikipedia.orgnih.gov The basicity of the imidazole's imine nitrogen (pKa of imidazolium (B1220033) is ~6.95) makes it an effective sigma-donor. wikipedia.org
The two nitrogen donor atoms are separated by a flexible propyl chain. This three-carbon spacer is crucial as it allows the ligand to form a thermodynamically stable six-membered chelate ring upon coordination to a single metal center. The formation of such chelate rings is known to enhance the stability of the resulting complex compared to coordination with monodentate ligands, an observation termed the chelate effect. csbsju.edu Consequently, 3-(1H-imidazol-1-yl)propylamine functions as a classic bidentate N,N'-donor ligand. nih.gov The presence of a methyl group on the terminal amine, compared to its parent analogue 3-(1H-imidazol-1-yl)propan-1-amine, introduces slightly greater steric bulk around the amine nitrogen, which can influence the coordination geometry and reactivity of its metal complexes.
Synthesis of Transition Metal Complexes Utilizing 3-(1H-Imidazol-1-yl)propylamine as a Ligand
The synthesis of transition metal complexes with ligands analogous to 3-(1H-imidazol-1-yl)propylamine is typically achieved through direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction (metal-to-ligand ratio) can be controlled to produce complexes with varying numbers of coordinated ligands.
First-row transition metals, such as copper, nickel, cobalt, and iron, readily form complexes with bidentate imidazole-amine ligands. For instance, the synthesis of copper(II) complexes is often performed by reacting the ligand with a copper(II) salt like copper(II) chloride or copper(II) acetate (B1210297) in a solvent such as methanol (B129727) or ethanol. scientific.netwjir.org The reaction of 3-(1H-imidazol-1-yl)propan-1-amine and its derivatives with first-row transition metal salts has been shown to yield mononuclear complexes where the ligand acts in a bidentate fashion. nih.govresearchgate.net For example, copper(II) complexes with related bidentate ligands have been synthesized and characterized, often resulting in square planar or distorted octahedral geometries depending on the co-ligands present. nih.govnih.gov Similarly, iron(III) and nickel(II) have been shown to form stable octahedral complexes with mixed imidazole and benzimidazole (B57391) ligands. rsc.org
The coordination chemistry of imidazole-containing ligands extends to noble metals. Silver(I) complexes, in particular, have been widely studied. Due to the coordination preferences of Ag(I), these complexes often exhibit interesting structural diversity, ranging from discrete mononuclear or dinuclear species to infinite one-, two-, or three-dimensional coordination polymers. nih.govmdpi.com The synthesis of a silver(I) complex with a related N-alkyl imidazole ligand, for instance, can be achieved by reacting the ligand with silver nitrate (B79036) (AgNO₃) or other silver salts. nih.govmdpi.com The resulting structures are heavily dependent on the ligand-to-metal ratio, the counter-ion, and the solvent used for crystallization. mdpi.com While specific iridium complexes with 3-(1H-imidazol-1-yl)propylamine are not extensively documented, iridium is known to form stable complexes with a variety of nitrogen-donor ligands, suggesting that its coordination with this bidentate ligand is feasible.
Structural Analysis of Coordination Compounds by X-ray Crystallography
For example, copper(II) complexes with bidentate N,N'-donor ligands containing imidazole and amine functionalities typically exhibit distorted square pyramidal or octahedral geometries. nih.govtandfonline.comnih.gov The Cu-N(imidazole) bond lengths are generally observed in the range of 1.98-2.02 Å, while Cu-N(amine) bond lengths are comparable. mdpi.commdpi.com In silver(I) complexes, the coordination geometry is more varied, with linear, trigonal planar, and tetrahedral environments being common. nih.govresearchgate.netnih.gov In a linear [Ag(NHC)₂]⁺ complex (where NHC is an N-heterocyclic carbene derived from imidazole), the C-Ag-C angle is 180°, with Ag-C bond lengths around 2.07 Å. researchgate.net In polymeric structures, bridging ligands connect multiple silver centers. mdpi.com
Table 1: Representative Crystallographic Data for Metal Complexes with Analogous Ligands
| Complex | Metal Ion | Ligand(s) | Coordination Geometry | Key Bond Lengths (Å) | Space Group | Reference |
|---|---|---|---|---|---|---|
| [Cu(2-MeIm)₂(Macr)₂] | Cu(II) | 2-Methylimidazole, Methacrylate | Distorted Octahedral | Cu-N = 1.989 | P2₁/n | nih.govmdpi.com |
| [Cu(bizd)(pdc)H₂O] | Cu(II) | Benzimidazole, Pyridine-2,6-dicarboxylate | Distorted Square Pyramidal | - | P2₁/n | tandfonline.com |
| [Ag₂(L)₂(NO₃)]n(NO₃)n | Ag(I) | 4-Amino-4H-1,2,4-triazole | Bent (Ag1), Distorted Tetrahedral (Ag2) | - | Pccn | mdpi.com |
| [Ag(2,6-di(CH₂OH)py)₂]NO₃ | Ag(I) | 2,6-di(hydroxymethyl)pyridine | - | - | P2₁/c | nih.gov |
Spectroscopic Characterization of Metal-Ligand Interactions
Spectroscopic techniques are essential for characterizing metal complexes, especially in solution.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to probe the vibrational modes of a molecule. Upon coordination of 3-(1H-imidazol-1-yl)propylamine to a metal ion, characteristic shifts in the IR spectrum are expected. The stretching vibration of the imidazole C=N group, typically found around 1645 cm⁻¹, would shift, often to a lower wavenumber, indicating the involvement of the imidazole nitrogen in coordination. mdpi.com Additionally, the N-H stretching vibration of the secondary amine group would be altered upon complexation. New bands appearing at lower frequencies (typically 400-550 cm⁻¹) can often be assigned to the newly formed metal-nitrogen (M-N) bonds. nih.govwjir.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Ag(I)), NMR spectroscopy provides detailed structural information in solution. In the ¹H NMR spectrum, the protons on the carbon atoms adjacent to the nitrogen donors (the methylene (B1212753) group next to the amine and the C2/C4/C5 protons of the imidazole ring) would experience significant chemical shift changes upon coordination due to the influence of the metal center. nih.gov Similarly, in the ¹³C NMR spectrum, the carbon atoms closest to the coordination sites would be most affected. acs.org
UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy is particularly informative for complexes of d-block metals. For first-row transition metal complexes, such as those of Cu(II) or Ni(II), the spectra are often characterized by broad, low-intensity bands in the visible or near-infrared region. These bands correspond to d-d electronic transitions, and their energy and intensity provide information about the coordination geometry (e.g., octahedral vs. tetrahedral vs. square planar). core.ac.ukresearchgate.net More intense bands, often in the UV region, can be assigned to charge-transfer transitions, either from the ligand to the metal (LMCT) or metal to ligand (MLCT). tandfonline.commdpi.comrsc.org
Electrochemical Properties of Metal Complexes
Cyclic voltammetry (CV) is a powerful technique for investigating the redox properties of metal complexes. sathyabama.ac.in It provides information on the formal reduction potentials (E¹/²) and the reversibility of electron transfer processes. The redox potential of a metal complex is highly sensitive to the nature of the ligands coordinated to it.
Supramolecular Assembly Driven by Metal-Ligand Coordination
The formation of extended, ordered structures through the self-assembly of molecular components is a cornerstone of supramolecular chemistry. In the realm of coordination chemistry, the directional nature of metal-ligand bonds provides a powerful tool for constructing intricate one-, two-, and three-dimensional architectures. The ligand 3-(1H-imidazol-1-yl)propylamine, with its distinct N-donor sites—the imidazole nitrogen and the terminal methylamine—presents a fascinating case for the exploration of coordination-driven supramolecular assembly. While direct studies on the supramolecular structures of metal complexes involving this specific ligand are not extensively documented, valuable insights can be drawn from closely related systems.
A noteworthy example is the supramolecular assembly of zinc(II) coordination polymers with the structurally analogous 3-(1H-imidazol-1-yl)propanoate ligand. rsc.orgmdpi.comnih.govnih.gov In these systems, the imidazole moiety and the terminal carboxylate group coordinate to zinc(II) centers, forming the primary coordination network. The initial coordination of the metal ions to the ligands acts as the primary driving force, dictating the initial dimensionality and topology of the resulting framework. nih.gov For instance, with the 3-(1H-imidazol-1-yl)propanoate linker, zinc(II) ions and the ligands assemble into two-dimensional (2D) networks. These 2D sheets are not isolated but are further organized into a three-dimensional (3D) supramolecular architecture through extensive hydrogen bonding interactions. nih.gov
Extrapolating from these findings to metal complexes of 3-(1H-imidazol-1-yl)propylamine, one can anticipate a similar propensity for forming extended supramolecular structures. The terminal methylamine group, like the propanoate group, is an excellent hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen atom). This functionality would allow for the formation of robust intermolecular hydrogen bonds, which could link individual coordination polymer chains or sheets into higher-dimensional networks.
The nature of the supramolecular assembly would likely be influenced by several factors, including the choice of the metal ion and its preferred coordination geometry, the solvent system used for crystallization, and the presence of counter-ions. It is conceivable that the N-H protons of the coordinated methylamine could form strong hydrogen bonds with suitable acceptors, such as counter-anions or solvent molecules. These interactions, in concert with the primary metal-ligand coordination, would play a definitive role in the crystal engineering of novel solid-state materials. rsc.org
The table below summarizes the key components and interactions involved in the supramolecular assembly of the related zinc(II)-propanoate system, offering a model for the potential behavior of 3-(1H-imidazol-1-yl)propylamine complexes.
| Component | Role in Supramolecular Assembly | Relevant Interactions |
| Metal Ion (e.g., Zn(II)) | Primary structural node, dictates coordination geometry. | Coordination bonds with ligand N-donors. |
| 3-(1H-imidazol-1-yl)propylamine Ligand | Bridging linker connecting metal centers. | Coordination via imidazole and amine nitrogens. |
| Terminal Methylamine Group | Site for secondary, non-covalent interactions. | Hydrogen bonding (N-H---X, N---H-X). |
| Solvent Molecules (e.g., Water) | Can act as space-fillers and/or bridging units. | Hydrogen bonding with ligands and/or counter-ions. |
| Counter-ions | Charge balance, can participate in hydrogen bonding. | Electrostatic interactions, hydrogen bonding. |
Theoretical and Computational Chemistry of 3 1h Imidazol 1 Yl Propylamine
Quantum Chemical Studies: Electronic Structure and Reactivity Prediction
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, allow for the detailed investigation of electron distribution, molecular orbitals, and reactivity, providing a foundational understanding of the molecule's behavior.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of pharmaceutical interest. tandfonline.com For 3-(1H-imidazol-1-yl)propylamine, DFT calculations can be employed to determine a variety of molecular properties. By using a functional such as B3LYP and a basis set like 6-311G(d,p), one can obtain optimized molecular geometries, vibrational frequencies, and electronic properties. tandfonline.com
Table 1: Representative Optimized Geometrical Parameters for 3-(1H-Imidazol-1-yl)propylamine (Calculated using DFT/B3LYP/6-311G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-N (imidazole ring) | ~1.38 Å |
| C=N (imidazole ring) | ~1.32 Å | |
| C-C (propyl chain) | ~1.53 Å | |
| C-N (propyl-amine) | ~1.47 Å | |
| Bond Angle | C-N-C (imidazole ring) | ~108° |
| C-C-C (propyl chain) | ~112° | |
| Dihedral Angle | C-C-N-C (side chain) | Varies with conformation |
Note: The values presented are hypothetical and representative of typical bond lengths and angles for similar structures as determined by DFT calculations.
Furthermore, DFT calculations can predict the distribution of electronic charge throughout the molecule. The molecular electrostatic potential (MEP) map is a valuable tool derived from these calculations, which illustrates the regions of positive and negative electrostatic potential on the electron density surface. tandfonline.com For 3-(1H-imidazol-1-yl)propylamine, the MEP would likely show a negative potential (red/yellow) around the nitrogen atoms of the imidazole (B134444) ring, indicating their role as potential hydrogen bond acceptors. Conversely, the hydrogen atoms of the amine group and the imidazole ring would exhibit a positive potential (blue), highlighting them as potential hydrogen bond donors.
Frontier molecular orbital (FMO) theory is a key component of understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter that provides insights into the molecule's chemical stability and reactivity. tandfonline.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.
For 3-(1H-imidazol-1-yl)propylamine, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, which is characteristic of many imidazole derivatives. physchemres.org The LUMO, on the other hand, would likely be distributed over the entire molecule, including the propyl-methylamine side chain.
Table 2: Representative Frontier Orbital Energies for 3-(1H-Imidazol-1-yl)propylamine (Calculated using DFT/B3LYP/6-311G(d,p))
| Parameter | Energy (eV) |
| EHOMO | -6.5 eV |
| ELUMO | -0.5 eV |
| HOMO-LUMO Gap (ΔE) | 6.0 eV |
Note: These values are hypothetical and serve as a representative example based on calculations for similar imidazole-containing compounds.
The analysis of these frontier orbitals helps in predicting how the molecule will interact with other chemical species. For instance, the localization of the HOMO on the imidazole ring suggests that this part of the molecule is most susceptible to electrophilic attack.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions in a simulated environment, such as in aqueous solution. nih.gov
For a flexible molecule like 3-(1H-imidazol-1-yl)propylamine, MD simulations are invaluable for understanding its conformational preferences. The propyl chain can adopt various rotational conformations (rotamers), and MD simulations can reveal the relative populations and transition rates between these different conformations. This is crucial as the specific conformation of the molecule can significantly influence its biological activity. nih.gov
MD simulations are also instrumental in studying how 3-(1H-imidazol-1-yl)propylamine interacts with its surroundings, particularly with solvent molecules like water. The simulations can provide detailed information on the formation and dynamics of hydrogen bonds between the imidazole and amine nitrogens and surrounding water molecules. These interactions are critical for the molecule's solubility and its behavior in a biological context. Studies on similar compounds, such as histamine (B1213489) analogues, have shown that the tautomeric state of the imidazole ring and its protonation state can significantly affect its interactions with receptors. nih.govmdpi.com
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods can also be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation. For 3-(1H-imidazol-1-yl)propylamine, computational prediction of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra can provide valuable structural information.
DFT calculations can be used to compute the vibrational frequencies of the molecule, which correspond to the peaks in its IR spectrum. By comparing the calculated spectrum with an experimental one, one can confirm the molecule's structure and identify characteristic vibrational modes. Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, which can aid in the assignment of experimental NMR signals. researchgate.net
Table 3: Representative Predicted Spectroscopic Data for 3-(1H-Imidazol-1-yl)propylamine
| Spectroscopic Technique | Predicted Parameter | Characteristic Feature |
| Infrared (IR) Spectroscopy | Vibrational Frequency (cm-1) | ~3100 (N-H stretch), ~1600 (C=N stretch) |
| 1H NMR Spectroscopy | Chemical Shift (ppm) | ~7.5 (imidazole C-H), ~2.5 (N-CH3) |
| 13C NMR Spectroscopy | Chemical Shift (ppm) | ~135 (imidazole C), ~45 (propyl C) |
Note: These are representative values and the actual spectra would show more complex patterns.
Time-dependent DFT (TD-DFT) can be employed to predict the electronic transitions of the molecule, which correspond to its UV-Vis absorption spectrum. This can provide insights into the molecule's electronic structure and its potential for applications in materials science, such as in light-emitting diodes. nih.gov
Computational Modeling of Ligand-Metal Binding Affinities and Geometries
The imidazole moiety is a well-known coordinating agent for a variety of metal ions due to the presence of the sp2-hybridized nitrogen atom with a lone pair of electrons. Computational modeling can be used to investigate the binding of 3-(1H-imidazol-1-yl)propylamine to different metal ions.
Using a combination of quantum mechanics and molecular mechanics (QM/MM) or pure DFT calculations, it is possible to model the coordination complex formed between the molecule and a metal ion. These calculations can predict the preferred coordination geometry (e.g., tetrahedral, square planar, octahedral) and the binding affinity. This information is crucial for understanding the role of such molecules in biological systems where metal ions are present, or for designing novel metal-based catalysts or therapeutic agents.
Applications in Advanced Materials and Enabling Chemical Technologies Non Biological Focus
Integration into Functional Polymers and Responsive Materials
The imidazole (B134444) and amine groups within 3-(1H-imidazol-1-yl)propylamine are particularly suited for incorporation into polymer backbones or as pendant groups, imparting unique properties to the resulting materials.
The imidazole ring of 3-(1H-imidazol-1-yl)propylamine possesses a pKa in a physiologically relevant range, making it an ideal component for pH-sensitive, or "smart," polymers. These materials can undergo conformational or solubility changes in response to shifts in environmental pH. The protonation and deprotonation of the imidazole nitrogen atoms can alter the electrostatic interactions within the polymer network, leading to swelling, shrinking, or disassembly of the material.
The design of pH-sensitive polymer micelles often incorporates protonatable groups like the imidazolyl group. nih.gov When polymers containing moieties similar to 3-(1H-imidazol-1-yl)propylamine are exposed to an acidic environment, the imidazole units become protonated. This leads to electrostatic repulsion between the polymer chains, causing the micellar structure to destabilize and release any encapsulated cargo. A patent for metabolizable pH-sensitive polymersomes describes the use of polymers with imidazole groups, which are hydrophobic at neutral pH and become hydrophilic in mildly acidic conditions. google.com This property is crucial for applications such as targeted drug delivery, where a therapeutic agent can be protected within a polymer vesicle until it reaches the acidic microenvironment of a tumor or an intracellular lysosome.
Table 1: Examples of Imidazole-Containing pH-Sensitive Polymer Systems
| Polymer System | pH-Responsive Moiety | Triggering Mechanism | Potential Application |
| Polypropylene (lH-imidazol-5-yl)acetamido)-3-oxopropyl)thio)succinate (PPITS) | Imidazole | Hydrophilicity change upon protonation in acidic pH | Drug delivery |
| Methoxy poly(ethylene glycol)-b-poly(ϵ-caprolactone) with citraconic amide | Imidazole-like amide | Cleavage of amide bond in acidic conditions | Targeted drug release |
| N-(2-hydroxypropyl) methylacrylamide (HPMA)-DOX with hydrazine (B178648) bonds | Hydrazone (pH-sensitive bond) | Cleavage of hydrazone bond in acidic tumor environment | Cancer therapy |
This table presents examples of polymer systems that utilize imidazole or similar pH-sensitive moieties to achieve responsiveness, illustrating the principles by which 3-(1H-imidazol-1-yl)propylamine could be employed.
The ability of the imidazole and amine functionalities to coordinate with metal ions makes 3-(1H-imidazol-1-yl)propylamine an excellent candidate for immobilization onto polymeric supports to create heterogeneous catalysts. These supported catalysts offer the advantages of easy separation from the reaction mixture and potential for recycling, which are critical for sustainable chemical processes.
Imidazole ionic liquids have been functionalized into porous organic polymers (POPs) for applications in CO2 adsorption and catalysis. rsc.org These materials can act as reusable acid catalysts. rsc.org By incorporating 3-(1H-imidazol-1-yl)propylamine into a polymer matrix, it is possible to create a solid-supported ligand that can chelate to a metal center. This approach has been explored with related imidazole derivatives, where the polymer acts as a scaffold to stabilize the catalytic species and prevent its leaching into the product stream. A review of polymer-supported synthesis of imidazoles highlights the broad utility of such systems in catalysis. nih.gov
Role as a Precursor in Catalyst Development (Homogeneous and Heterogeneous)
The nucleophilic nitrogen atoms in both the imidazole ring and the methylamine (B109427) group of 3-(1H-imidazol-1-yl)propylamine make it a versatile ligand precursor for both homogeneous and heterogeneous catalysis.
The imidazole moiety is a common feature in ligands for transition metal catalysis due to its strong σ-donating properties and its ability to stabilize a variety of metal oxidation states. 3-(1H-imidazol-1-yl)propylamine can act as a bidentate or tridentate ligand, coordinating to a metal center through the imidazole nitrogen and the methylamine nitrogen.
Research on related imidazole-containing ligands has demonstrated their effectiveness in forming stable and catalytically active transition metal complexes. For instance, a ligand derived from 1,3-diaminopropan-2-ol and 5-methyl-1H-imidazole-4-carbaldehyde has been used to synthesize mononuclear transition metal complexes with manganese, cobalt, nickel, copper, and zinc. researchgate.net These complexes exhibit various coordination geometries and have potential applications in a range of catalytic transformations. researchgate.net The synthesis of imidazopyridines, an important class of heterocyclic compounds, is often catalyzed by transition metals, with the imidazole-containing reactants themselves playing a role in the catalytic cycle. beilstein-journals.org The flexibility of the propyl chain in 3-(1H-imidazol-1-yl)propylamine allows it to adopt different conformations to accommodate the geometric preferences of various metal ions, making it a versatile building block for catalyst design.
Table 2: Transition Metal Complexes with Imidazole-Containing Ligands
| Ligand | Metal Ion(s) | Coordination Mode | Potential Catalytic Application |
| 1,3-bis-((5-methyl-1H-imidazol-4-yl)methyleneamino)propan-2-ol | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Tetradentate | Various organic transformations |
| Imidazopyridine precursors | Cu(I), Pd(II) | Intermediate in catalytic cycle | Synthesis of functionalized imidazo[1,2-a]pyridines |
| 2-(1,2,4-1H-triazol-3-yl)pyridine | Mn(II) to Zn(II), Cd(II) | Bidentate | Not specified, focus on coordination polymers |
This table showcases examples of transition metal complexes formed with ligands structurally related to 3-(1H-imidazol-1-yl)propylamine, highlighting the versatility of the imidazole moiety in coordination chemistry.
Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in synthetic chemistry. The imidazole ring, with its basic nitrogen atoms, can function as a Brønsted or Lewis base catalyst in a variety of reactions. While direct use of 3-(1H-imidazol-1-yl)propylamine as an organocatalyst is not widely reported, its structural motifs are present in established organocatalytic systems.
For example, imidazolidinone-based organocatalysts, often derived from amino acids, are widely used in asymmetric synthesis. researchgate.net These catalysts operate through the formation of iminium and enamine intermediates. The basicity of the imidazole moiety in 3-(1H-imidazol-1-yl)propylamine could be harnessed to promote reactions such as aldol (B89426) condensations, Michael additions, and other C-C bond-forming reactions. The synthesis of various imidazole-containing compounds, such as 1-{(E)-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]amino}-3-(2-methylphenyl)urea, highlights the role of the imidazole group as a key functional component in molecules designed for specific applications. nih.gov
Utilization in Sensing Technologies and Chemosensors
The ability of the imidazole group to coordinate with metal ions, coupled with its influence on the electronic properties of a molecule, makes it a valuable component in the design of chemosensors. These sensors can detect the presence of specific analytes, such as metal ions, through changes in their optical properties, such as fluorescence.
Recent research has focused on the development of imidazole-based fluorescent sensors for the detection of heavy metal ions like mercury (Hg²⁺), which pose significant environmental and health risks. nih.govnih.govrsc.org The principle behind these sensors often involves a process called photoinduced electron transfer (PET). In the absence of the target metal ion, the lone pair of electrons on the imidazole nitrogen can quench the fluorescence of a nearby fluorophore. Upon coordination of the imidazole to a metal ion, this quenching pathway is inhibited, leading to a "turn-on" of fluorescence.
While specific chemosensors based on 3-(1H-imidazol-1-yl)propylamine have not been extensively documented, the fundamental principles are well-established. By chemically linking this compound to a fluorescent moiety, it is feasible to create a sensor where the binding of a metal ion to the imidazole and amine nitrogens would modulate the fluorescence output. The versatility of the imidazole group allows for the design of sensors with high selectivity and sensitivity for a range of metal ions. nih.gov
Table 3: Imidazole-Based Chemosensors for Metal Ion Detection
| Sensor Type | Target Analyte | Sensing Mechanism | Detection Limit |
| Fluorescent Imidazole Derivative 1 | CN⁻, Hg²⁺ | Fluorescence quenching (for CN⁻), metal-assisted elimination (for Hg²⁺) | 0.8 µM (for CN⁻) |
| Fluorescent Imidazole Derivative 2 | CN⁻, Hg²⁺ | Fluorescence quenching (for CN⁻), metal-assisted elimination (for Hg²⁺) | 1.2 µM (for CN⁻) |
| Imidazole-based probe 5 | Hg²⁺ | Fluorescence turn-off | 5.3 nM |
This table provides examples of recently developed chemosensors that utilize the imidazole moiety for the detection of metal ions, demonstrating the potential of incorporating 3-(1H-imidazol-1-yl)propylamine into similar sensing platforms.
Receptor Design for Ion or Molecule Recognition
The imidazole moiety is a key component in the design of synthetic receptors due to its ability to engage in various non-covalent interactions. The nitrogen atoms within the imidazole ring can act as hydrogen bond donors and acceptors, and also as effective coordination sites for a variety of metal ions. This makes compounds like 3-(1H-imidazol-1-yl)propylamine valuable building blocks for creating receptors tailored for specific ions or small molecules.
The design of such receptors often involves integrating the imidazole group into a larger molecular framework, such as a macrocycle or a polymer. The imidazole ring's capacity for hydrogen bonding and metal coordination is a recurring theme in the development of these complex structures. elsevierpure.comresearchgate.net For instance, imidazole-containing polymers have been shown to readily associate with other molecules through hydrogen bonding. researchgate.net Furthermore, the imidazole group is of particular interest for its ability to be protonated, forming an imidazolium (B1220033) ion, which can introduce electrostatic interactions crucial for binding charged species. oup.com
In the context of ion recognition, the nitrogen atoms of the imidazole ring can chelate with various metal ions. This interaction is fundamental to the creation of sensors and separation materials. While specific studies on 3-(1H-imidazol-1-yl)propylamine for this purpose are not abundant, related research on imidazole-based ligands demonstrates their effectiveness in coordinating with metal ions like copper (II). dntb.gov.ua The propyl-methylamine chain in 3-(1H-imidazol-1-yl)propylamine can provide additional binding sites and conformational flexibility, potentially enhancing the selectivity and stability of the resulting metal complex.
For the recognition of neutral molecules or anions, the hydrogen-bonding capabilities of the imidazole ring are paramount. The N-H proton of the imidazole can act as a hydrogen bond donor, while the lone pair on the other nitrogen atom can act as an acceptor. This dual functionality allows for the formation of specific recognition pockets for guest molecules. The design of novel chiral imidazole cyclophane receptors, for example, has demonstrated good chiral recognition toward amino acid derivatives, highlighting the potential of imidazole-containing structures in enantioselective recognition. rsc.org
| Interaction Type | Functional Group Involved | Potential Target Analytes |
| Metal Coordination | Imidazole Nitrogen Atoms | Transition Metal Ions (e.g., Cu²⁺, Zn²⁺, Ni²⁺) |
| Hydrogen Bonding | Imidazole N-H and N: | Anions (e.g., Cl⁻, Br⁻), Neutral Molecules (e.g., sugars, amino acids) |
| Electrostatic Interactions | Protonated Imidazole (Imidazolium) | Anions, Negatively Charged Biomolecules |
Optical and Electrochemical Sensor Development
The development of optical and electrochemical sensors often relies on the immobilization of a recognition element onto a transducer. The properties of 3-(1H-imidazol-1-yl)propylamine make it a candidate for such applications, either as the recognition element itself or as a linker to attach other sensing molecules to a surface.
In the realm of optical sensors, changes in the fluorescence or color of a material upon binding with an analyte are typically monitored. While direct research on 3-(1H-imidazol-1-yl)propylamine in optical sensors is limited, the broader class of aryl-phenanthro[9,10-d]imidazoles has been shown to be a versatile scaffold for the design of optical-based sensors. acs.org These sensors can exhibit changes in their optical properties upon interaction with specific analytes through processes like photoinduced electron transfer or intramolecular charge transfer. acs.org The imidazole moiety in 3-(1H-imidazol-1-yl)propylamine could be similarly exploited, where its interaction with a target analyte could perturb its electronic structure or that of a linked chromophore, leading to a detectable optical signal.
For electrochemical sensors, the focus is on changes in electrical properties, such as current or potential, upon analyte binding. Enzyme-based electrochemical sensors, for instance, often use redox mediators to shuttle electrons between the enzyme and the electrode. google.com Imidazole and its derivatives are suitable as heterocyclic monodentate ligands in transition metal complexes that can act as redox mediators. google.com The ability of the imidazole ring to coordinate with metals like iron, cobalt, and ruthenium is key to this application. google.com Furthermore, molecularly imprinted polymers (MIPs), which have predefined recognition sites, are increasingly used in electrochemical sensors. nih.gov The functional groups of 3-(1H-imidazol-1-yl)propylamine could be incorporated into such polymers to create specific binding cavities for target analytes.
| Sensor Type | Sensing Principle | Potential Role of 3-(1H-imidazol-1-yl)propylamine |
| Optical Sensor | Fluorescence or Colorimetric Change | As a recognition element or linker to a chromophore, where binding perturbs the electronic structure. |
| Electrochemical Sensor | Change in Current, Potential, or Impedance | As a ligand in a redox-active metal complex or as a functional monomer in a molecularly imprinted polymer. |
Surface Functionalization for Advanced Material Interfaces
The ability to modify the surfaces of materials is crucial for a wide range of technologies, from preventing corrosion to creating biocompatible implants. rsc.orgharvard.edunih.gov 3-(1H-imidazol-1-yl)propylamine is a versatile molecule for surface functionalization due to the presence of both an imidazole ring and a reactive amine group.
The amine group can be used to covalently attach the molecule to a variety of surfaces. For example, it can react with surface hydroxyl groups on materials like silica (B1680970) or with carboxylic acid groups on polymers. Once anchored, the imidazole-terminated propyl chain extends from the surface, creating a new interface with tailored properties.
One significant application of such functionalization is in the prevention of corrosion. Self-assembled monolayers (SAMs) of imidazole derivatives on copper surfaces have been shown to form a compact, protective layer that effectively inhibits corrosion. tandfonline.com The chemical adsorption occurs through the nitrogen atoms in the imidazole ring, which coordinate to the copper surface. tandfonline.com This principle can be extended to other metals where imidazole can act as a corrosion inhibitor.
Beyond corrosion protection, functionalizing surfaces with imidazole-containing molecules can be used to control a variety of interfacial properties. For instance, imidazole-functionalized porous organic polymers have been developed for applications such as CO2 adsorption. rsc.org The imidazole groups in these materials provide specific interaction sites for the gas molecules. Similarly, the functionalization of graphene oxide with 1-(3-aminopropyl)imidazole (B109541) has been used to create a support for palladium nanoparticles, resulting in a highly effective nanocatalyst. acs.org
The synthesis of phenylurea propyl imidazole (PUPI) from 1-(3-aminopropyl)imidazole and its application as a thermal latent curing agent for epoxy resins further highlights the utility of such compounds in creating advanced materials. acs.org The resulting material demonstrates the role of the imidazole derivative in controlling the curing behavior and stability of the polymer network. acs.org
| Material | Functionalization Method | Resulting Property/Application |
| Copper | Self-Assembled Monolayer | Corrosion Protection |
| Porous Organic Polymers | Covalent Grafting | Gas Adsorption (CO₂) |
| Graphene Oxide | Covalent Immobilization | Catalyst Support |
| Epoxy Resin | Curing Agent | Controlled Curing and Thermal Stability |
Emerging Research Avenues and Future Outlook
Development of Novel Synthetic Routes with Enhanced Sustainability
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, focusing on efficiency, safety, and environmental stewardship. Research into the synthesis of imidazole (B134444) derivatives is increasingly moving away from traditional methods towards more sustainable alternatives.
Recent advancements include the use of deep eutectic solvents (DESs), which can act as both a recyclable catalyst and a reaction medium, offering high yields and product purity under mild conditions. nih.gov One-pot, multicomponent reactions are also gaining traction as they provide an efficient and atom-economical pathway to complex molecules. nih.govnih.gov For instance, methods for synthesizing 2,4,5-trisubstituted imidazoles using environmentally benign catalysts like PEG-SOCl in water or under solvent-free microwave irradiation have been developed. ijpsr.com Similarly, the synthesis of various N-substituted propylamines, which form the backbone of the target molecule, is being explored through novel stepwise methods and greener reaction media like water. nih.govntu.ac.ukresearchgate.net
Future efforts will likely focus on adapting these sustainable methodologies for the specific, scaled-up production of 3-(1H-imidazol-1-yl)propylamine. This involves exploring novel catalytic systems, such as magnetic and recyclable heterogeneous catalysts, and optimizing reaction conditions to minimize waste and energy consumption. nih.govorganic-chemistry.org
Table 1: Emerging Sustainable Synthetic Strategies for Imidazole Derivatives
| Synthetic Strategy | Key Features | Potential Advantages for Target Compound | Relevant Findings |
|---|---|---|---|
| Deep Eutectic Solvents (DESs) | Act as dual solvent and recyclable catalyst; biodegradable. | Reduced solvent waste; milder reaction conditions; potential for high purity. | Ternary DES composed of dimethyl urea, SnCl2, and HCl used for one-pot synthesis of substituted imidazoles with good to excellent yields. nih.gov |
| Multicomponent Reactions (MCRs) | Three or more reactants combined in a one-pot procedure. | High atom economy; time and cost-effective; efficient access to complex molecules. | Benzoic acid catalyzed a metal-free MCR to provide 1,2,5-trisubstituted imidazoles. organic-chemistry.org |
| Green Catalysts & Solvents | Use of water as a solvent; recyclable catalysts (e.g., PEG-SOCl, Fe3O4@NFC-ImSalophCu). | Reduced toxicity and environmental impact; catalyst can be recovered and reused. ijpsr.comresearchgate.net | A facile synthesis of 2, 4, 5-trisubstituted imidazoles was achieved using a catalytic amount of PEG-SOCl in water at room temperature. ijpsr.com |
| Stepwise Propylamine (B44156) Synthesis | Controlled, sequential reactions to build the amine chain. | Precise control over the final structure of N-substituted propylamines. | A new method for the stepwise synthesis of propylamines containing N-methyl propylamine fragments has been presented. nih.govntu.ac.uk |
Exploration of Advanced Coordination Architectures and Multimetallic Systems
The imidazole moiety is an excellent ligand for coordinating with a wide array of metal ions, a property that is fundamental to its role in biological systems within amino acids like histidine. wikipedia.org The specific structure of 3-(1H-imidazol-1-yl)propylamine, with its flexible propyl linker, offers unique opportunities for the construction of advanced coordination polymers and metal-organic frameworks (MOFs). nih.gov
Research has demonstrated that imidazole-containing ligands can form diverse and robust architectures, from 2D and 3D networks to interpenetrating frameworks. nih.govnih.govrsc.org The flexibility of the ligand can lead to a rich structural diversity in the resulting MOFs. nih.gov For example, tripodal ligands featuring imidazole arms have been used to create 3D networks with channels and unique topologies, such as interpenetrating spiral channels. nih.govnih.gov The imidazole group typically binds to metal centers through its basic imine nitrogen atom, acting as a two-electron, sigma-donor ligand. wikipedia.org
Future investigations will explore how the flexible 3-(1H-imidazol-1-yl)propylamine ligand can be used to direct the assembly of novel coordination architectures. The potential for this ligand to act as a bridge between metal centers could lead to the formation of unique multimetallic systems with tailored porosity, stability, and catalytic or sensory properties. The study of five-coordinate complexes, where an imidazole ligand occupies a key position, provides a blueprint for designing distorted geometries with specific functionalities. nih.gov
Application in Niche Analytical Methodologies and Separation Sciences
The ability of the imidazole group to interact with various analytes through metal coordination and hydrogen bonding makes it a prime candidate for use in chemical sensors and separation technologies. Imidazole-functionalized materials are being developed for the sensitive and selective detection of a range of substances.
Recent studies have shown that MOFs containing imidazole ligands can act as fluorescent sensors for detecting nitroaromatics and specific metal ions like Fe³⁺. nih.gov Furthermore, imidazole-functionalized polymers and small molecules have been successfully employed as chemosensory materials for detecting metal ions and hazardous chemicals like hydrazine (B178648), with detection possible in various states including solution, gel, and thin film. acs.orgrsc.org These sensors often operate via fluorescence quenching or colorimetric changes, allowing for rapid and sometimes visual detection. nih.govnih.gov
The future in this area involves integrating 3-(1H-imidazol-1-yl)propylamine into novel analytical platforms. It could be functionalized onto surfaces for use in chromatography, serve as an ionophore in ion-selective electrodes, or form the basis of new colorimetric and fluorescent probes. nih.govresearchgate.net Its specific binding properties could be harnessed for the preconcentration and separation of target analytes from complex matrices.
Table 2: Applications of Imidazole-Functionalized Materials in Analytical Sciences
| Application Area | Material Type | Analyte Detected | Principle of Detection |
|---|---|---|---|
| Environmental Sensing | Metal-Organic Framework (MOF) | Nitrobenzene, Fe³⁺ ions | Fluorescence Quenching |
| Hazardous Material Detection | Small Molecule Fluorescent Probe | Hydrazine (liquid or vapor) | Diminished Emission Band |
| Pesticide Residue Analysis | Imidazole-functionalized MOF | Fluazinam (FLU) | Fluorescence Quenching & Colorimetry |
| Metal Ion Sensing | Imidazole-Functionalized Polyfluorene | Metal Ions | Chemosensory Material |
Advanced Computational Design for Tailored Molecular Properties
Computational chemistry provides powerful tools for predicting the properties of molecules and materials, thereby guiding experimental research and accelerating the design of compounds with tailored functionalities. Molecular modeling and Density Functional Theory (DFT) are becoming indispensable in the study of imidazole-based systems.
Computational studies have been used to design novel imidazole-based enzyme inhibitors through structure-guided and fragment-based approaches. mdpi.comnih.govmdpi.com In the realm of materials science, extensive simulations have been performed to understand the interactions between metal ions and multiple imidazole ligands. sns.itacs.org These studies have led to the development of new force-field parameters (e.g., for AMBER) that can accurately model the energetic and geometric features of metal-imidazole complexes, including systems with up to six imidazole ligands. sns.itacs.org Such models are crucial for predicting the binding free energies and coordination geometries of yet-to-be-synthesized complexes.
Looking ahead, advanced computational methods will be applied to 3-(1H-imidazol-1-yl)propylamine to predict its conformational flexibility, electronic properties, and coordination behavior with various metal ions. DFT and molecular dynamics simulations will enable the in silico design of advanced materials, such as MOFs with specific pore sizes or catalysts with optimized active sites, before undertaking laborious and resource-intensive synthetic work.
Synergistic Approaches Combining Synthesis, Characterization, and Theoretical Modeling
The most rapid and impactful progress in the study of 3-(1H-imidazol-1-yl)propylamine will come from a synergistic approach that tightly integrates synthesis, advanced characterization, and theoretical modeling. This integrated feedback loop allows for a more rational and efficient exploration of the compound's potential.
In this paradigm, computational modeling is used to design novel molecules and predict their properties. mdpi.com Guided by these predictions, chemists can devise and execute targeted synthetic routes, including novel, sustainable methods. nih.govmdpi.com The resulting compounds are then subjected to rigorous characterization using techniques like NMR and IR spectroscopy, elemental analysis, and single-crystal X-ray diffraction to confirm their structure and properties. mdpi.comajol.info
These experimental data are then used to validate and refine the initial theoretical models. sns.itacs.org For example, experimentally determined bond lengths in a metal complex can be compared to DFT calculations to assess the accuracy of the computational method. sns.it This iterative process of design, synthesis, characterization, and validation ensures a deep understanding of structure-property relationships and accelerates the discovery of new applications, from medicinal chemistry to materials science. nih.govmdpi.com
Q & A
Q. What strategies optimize the compound’s biological activity in agricultural or antimicrobial applications?
- Methodological Answer : Complexation with β-cyclodextrin enhances solubility and bioavailability for seed-coating applications. For antibacterial activity, structural modifications (e.g., introducing nitro groups or aryl substituents) improve binding to bacterial enzymes (e.g., reverse transcriptase). In vitro assays (MIC ≤ 10 µg/mL) guide structure-activity relationships (SAR) .
Q. How do competing tautomeric forms of the imidazole ring affect reactivity in catalytic or medicinal chemistry?
- Methodological Answer : Tautomerism (1H vs. 3H-imidazole) alters electron density and coordination sites. Computational studies (DFT) predict dominant tautomers, validated via ¹⁵N NMR. For catalysis, the 1H tautomer favors metal coordination (e.g., Pd-catalyzed cross-coupling), while the 3H form may enhance hydrogen-bond donor capacity in enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
